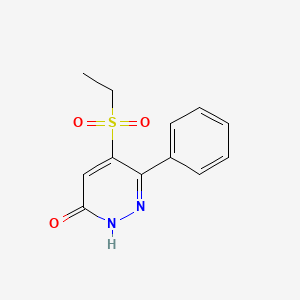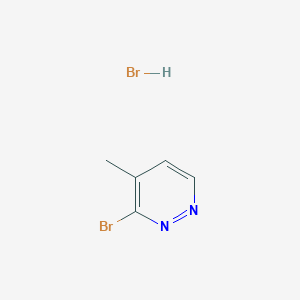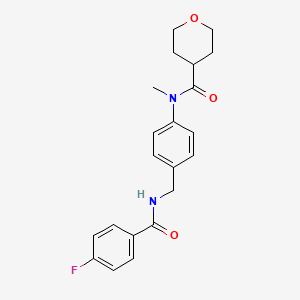
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a fluorobenzamido group, a phenyl group, and a tetrahydro-2H-pyran-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of N-succinimidyl 4-fluorobenzoate with N-(2-aminoethyl)maleimide . This reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 40°C) for approximately 30 minutes . The resulting intermediate is then further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-pressure liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies related to cell signaling and molecular interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to integrin receptors, which play a crucial role in cell adhesion and signaling pathways . This binding can modulate cellular processes such as migration, invasion, and angiogenesis, making the compound valuable in cancer research and therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide
- 2-[4-(4-substitutedbenzamido/phenylacetamido)phenyl]benzothiazoles
- 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles
Uniqueness
N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with integrin receptors and modulate cellular processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H23FN2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methyloxane-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O3/c1-24(21(26)17-10-12-27-13-11-17)19-8-2-15(3-9-19)14-23-20(25)16-4-6-18(22)7-5-16/h2-9,17H,10-14H2,1H3,(H,23,25) |
InChI Key |
RUDDGXZHYJVRFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









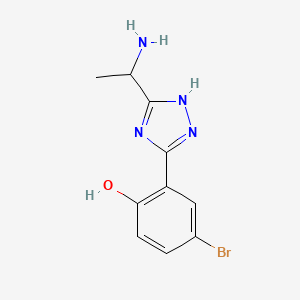
![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)
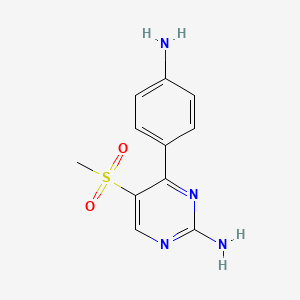
![2-Chloro-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11782801.png)
